molecular formula C10H11NO3 B1664357 Actarit CAS No. 18699-02-0

Actarit

Katalognummer B1664357
CAS-Nummer: 18699-02-0
Molekulargewicht: 193.2 g/mol
InChI-Schlüssel: MROJXXOCABQVEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Actarit is a disease-modifying antirheumatic drug (DMARD) developed in Japan for use in rheumatoid arthritis .


Synthesis Analysis

Actarit can be synthesized through a specific route involving acylation. The raw materials used are p-amino benzaldehyde and nitromethane, which undergo a Knoevenagel reaction. The selective reduction of potassium borohydride and p-amino phenylacetic acid is then oxidized under acidic conditions .


Molecular Structure Analysis

The molecular formula of Actarit is C10H11NO3 . The molecular interaction of Actarit and γ-CD in a solid state as a result of cogrinding or freeze-drying has been studied .


Chemical Reactions Analysis

The main synthetic route of Actarit involves several steps including 4-nitrophenyl acetate reduction, esterification, acylation, and hydrolysis .

Wissenschaftliche Forschungsanwendungen

  • Rheumatoid Arthritis Treatment

    • Field : Rheumatology
    • Application : Actarit is used in the treatment of rheumatoid arthritis, particularly in elderly patients .
    • Method : In a study, 20 patients with elderly rheumatoid arthritis were enrolled on a 48-week course of actarit (300 mg/day) .
    • Results : 14 out of 20 patients (70%) met the criteria for a 20% improvement in the American College of Rheumatology (ACR) core set, and seven out of 20 patients (35%) met the criteria for a 50% improvement .
  • Bioequivalence Studies

    • Field : Pharmacology
    • Application : Actarit is used in bioequivalence studies .
    • Method : An analytical method based on high-performance liquid chromatography with ultraviolet detection (245 nm) was developed for the determination of actarit in human plasma .
    • Results : The calibration curve was linear over the range of 0.1–4.0 μg/ml (r2 > 0.99) and the lower limit of quantification was 0.1 μg/ml .
  • Drug Delivery Systems

    • Field : Pharmaceutical Sciences
    • Application : Actarit is used in the development of drug delivery systems .
    • Method : This study examined the molecular interaction of Actarit and γ-CD in a solid state as a result of cogrinding or freeze-drying .
    • Results : The study assessed the dissolution of Actarit .
  • Type II Collagen-Induced Arthritis

    • Field : Immunology
    • Application : Actarit is used in research for Type II collagen-induced arthritis .
    • Method : Actarit is administered orally .
    • Results : The specific outcomes of this application are not detailed in the source .
  • Controlled Release Tablets

    • Field : Pharmaceutical Technology
    • Application : Actarit is used in the development of double-layered osmotic pump controlled release tablets .
    • Method : The study developed actarit double-layered osmotic pump tablets to overcome the weak points of actarit common tablets, such as short half-life and large plasma concentration fluctuations .
    • Results : The pharmacokinetic study showed that T max was prolonged by the contrast of commercial common tablets with constant drug release rate, but the bioavailability was equivalent .
  • Type II Collagen-Induced Arthritis Research

    • Field : Immunology
    • Application : Actarit is used in research for Type II collagen-induced arthritis .
    • Method : Actarit is administered orally .
    • Results : The specific outcomes of this application are not detailed in the source .
  • Development of Double-Layered Osmotic Pump Controlled Release Tablets

    • Field : Pharmaceutical Technology
    • Application : Actarit is used in the development of double-layered osmotic pump controlled release tablets .
    • Method : The study developed actarit double-layered osmotic pump tablets to overcome the weak points of actarit common tablets, such as short half-life and large plasma concentration fluctuations .
    • Results : The pharmacokinetic study showed that T max was prolonged by the contrast of commercial common tablets with constant drug release rate, but the bioavailability was equivalent .

Safety And Hazards

Actarit should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Zukünftige Richtungen

The confirmed CAII-Actarit association supports investigating the repositioning of Actarit on other CAII-linked indications such as hypertension, epilepsy, migraine, anemia, and bone, eye, and cardiac disorders .

Eigenschaften

IUPAC Name

2-(4-acetamidophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJXXOCABQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020020
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Actarit

CAS RN

18699-02-0
Record name Actarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18699-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actarit [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18699-02-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACTARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (4-amino-phenyl)-acetic acid (25 g) in acetic acid (200 mL) was treated with acetic anhydride (31.3 mL). The mixture was heated on a steam bath for 4 hours, then cooled, then treated with water (20 mL) and then evaporated. The residue was dried under vacuum to give the title compound (30.4 g) as a beige coloured solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamido-phenyl)acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamino-phenyl)-acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

150 g (0.83 mole) of 4-nitrophenylacetic acid are heated to 95° C. in 1.5 liters of glacial acetic acid. With vigorous stirring, 160 g (2.86 moles) of iron powder are added in portions in such a manner that the internal temperature does not rise above 105° C. Towards the end of the reaction, the reaction mixture clears up. 200 ml of acetic anhydride are added, and stirring is afterwards continued for a further 30 minutes at 100° C. Cooling to room temperature is allowed to take place; this is followed by suction filtration from formed iron salts, concentration to half the volume, and dilution with 1.5 liters of water. Extraction is effected three times with, in each case, one liter of ethyl acetate. This is followed by washing the organic phase with water and then concentrating it to dryness to obtain 133 g (83.1% of theory) of 4-acetamidophenylacetic acid (m.p. 168° to 170° C.).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actarit
Reactant of Route 2
Reactant of Route 2
Actarit
Reactant of Route 3
Reactant of Route 3
Actarit
Reactant of Route 4
Reactant of Route 4
Actarit
Reactant of Route 5
Reactant of Route 5
Actarit
Reactant of Route 6
Reactant of Route 6
Actarit

Citations

For This Compound
659
Citations
J Ye, Q Wang, X Zhou, N Zhang - International journal of pharmaceutics, 2008 - Elsevier
… actarit from actarit-loaded SLNs. The solubility of actarit in water was very poor, only 0.104 mg/ml actarit … In comparison, the solubility of actarit in pure propylene glycol is 5.18 mg/ml. The …
Number of citations: 163 www.sciencedirect.com
Y Cong, C Du, K Xing, Y Bian, X Li, M Wang - Journal of Molecular Liquids, 2022 - Elsevier
… The solubility of actarit in mole fraction enhances as the … The solubility behavior and cosolvency phenomenon in actarit … Furthermore, the preferential solvation mechanism of actarit in …
Number of citations: 12 www.sciencedirect.com
Y Cong, C Du, K Xing, Y Bian, X Li, M Wang - Journal of Molecular Liquids, 2022 - Elsevier
… ’ physical properties on solubility of actarit. The Hansen solubility … to actarit. Solvent effect was discussed, and solute–solvent interactions had more contribution to solubility of actarit. In …
Number of citations: 7 www.sciencedirect.com
Y Li, H Pan, H Duan, J Chen, Z Zhu, J Fan, P Li… - Asian Journal of …, 2019 - Elsevier
… to develop actarit double-layered osmotic pump tablets to overcome the weak points of actarit … study was performed in beagle dogs adopting actarit common tablets as reference tablets. …
Number of citations: 16 www.sciencedirect.com
Y Takeba, N Suzuki, S Wakisaka… - The Journal of …, 1999 - europepmc.org
… RA was reduced by actarit at therapeutic concentrations (10(-5)-10(-6) M). In contrast, actarit also suppressed MMP-1 production by the primary synovial cells. In addition, actarit down-…
Number of citations: 24 europepmc.org
Y Inoue, S Watanabe, R Suzuki, I Murata… - Journal of inclusion …, 2015 - Springer
This study used actarit (ACT), an antirheumatic drug, to examine the molecular interaction of ACT and γ-CD in a solid state as a result of cogrinding or freeze-drying and it assessed the …
Number of citations: 21 link.springer.com
H Fujisawa, T Nishimura, A Motonaga, Y Inoue… - Arzneimittel …, 1994 - europepmc.org
… actarit being given orally once a day for 35 days after the 1st immunization. Clinical assessment showed that actarit … Radiography showed that actarit reduced new bone formation in the …
Number of citations: 25 europepmc.org
G Ghislat, T Rahman, PJ Ballester - Biomolecules, 2020 - mdpi.com
… target for actarit, we quantitatively evaluated actarit against the activity of recombinant human CAII in vitro following the established method [12]. As observed in Figure 2, actarit showed …
Number of citations: 4 www.mdpi.com
H Nakamura, Y Ueki, S Sakito… - Clinical and …, 2000 - clinexprheumatol.org
Objective We previously reported the presence of high serum concentrations of nitric oxide (NO) in patients with rheumatoid arthritis (RA). In this study we evaluated the effect of actarit …
Number of citations: 34 www.clinexprheumatol.org
Y Inoue, T Yamazoe, S Watanabe, I Murata… - Journal of Inclusion …, 2014 - Springer
In this study, investigations were performed in regard to the possibility of complexation of actarit (ACT) with β-cyclodextrin (β-CD) for improving the solubility and dissolution rate. …
Number of citations: 14 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.